6-(4-benzylpiperidin-1-yl)-4,11,13-trimethyl-3,7,8,10-tetrazatricyclo[7.4.0.02,7]trideca-1,3,5,8,10,12-hexaene
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Overview
Description
6-(4-benzylpiperidin-1-yl)-4,11,13-trimethyl-3,7,8,10-tetrazatricyclo[74002,7]trideca-1,3,5,8,10,12-hexaene is a complex organic compound with a unique structure that includes a piperidine ring, benzyl group, and multiple nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-benzylpiperidin-1-yl)-4,11,13-trimethyl-3,7,8,10-tetrazatricyclo[7.4.0.02,7]trideca-1,3,5,8,10,12-hexaene typically involves multiple steps, starting with the preparation of the piperidine ring and subsequent functionalization. Common synthetic routes may include:
Formation of the Piperidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the Benzyl Group: Benzylation reactions are used to attach the benzyl group to the piperidine ring.
Formation of the Tetrazatricyclo Structure: This involves cyclization and functionalization steps to introduce the tetrazatricyclo framework.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic routes to ensure high yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
6-(4-benzylpiperidin-1-yl)-4,11,13-trimethyl-3,7,8,10-tetrazatricyclo[7.4.0.02,7]trideca-1,3,5,8,10,12-hexaene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify specific functional groups.
Substitution: The compound can undergo substitution reactions where certain groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce new functional groups.
Scientific Research Applications
6-(4-benzylpiperidin-1-yl)-4,11,13-trimethyl-3,7,8,10-tetrazatricyclo[7.4.0.02,7]trideca-1,3,5,8,10,12-hexaene has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential therapeutic properties, including its interaction with biological targets.
Materials Science: Its unique structure makes it a candidate for the development of new materials with specific properties.
Biological Research: The compound can be used as a tool to study various biological processes and pathways.
Mechanism of Action
The mechanism of action of 6-(4-benzylpiperidin-1-yl)-4,11,13-trimethyl-3,7,8,10-tetrazatricyclo[7.4.0.02,7]trideca-1,3,5,8,10,12-hexaene involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 6-(4-benzylpiperidine-1-carbonyl)piperidin-1-yl]-8-thia-3,5,10-triazatricyclo[7.4.0.0^{2,7}]trideca-1(13),2(7),3,5,9,11-hexaene
- 11,13-Dimethyl-6-[4-(2-methylprop-2-en-1-yl)piperazin-1-yl]-4-propyl-3,7,8,10-tetraazatricyclo[7.4.0.0^{2,7}]trideca-1,3,5,8,10,12-hexaene
Uniqueness
6-(4-benzylpiperidin-1-yl)-4,11,13-trimethyl-3,7,8,10-tetrazatricyclo[74002,7]trideca-1,3,5,8,10,12-hexaene is unique due to its specific combination of functional groups and structural features
Biological Activity
Chemical Structure and Properties
The compound features a unique structure characterized by a tetrazatricyclo framework and multiple piperidine moieties. The chemical formula is C22H30N4, with a molecular weight of approximately 366.5 g/mol. Its structural complexity suggests potential interactions with various biological targets.
Pharmacological Profile
- Monoamine Transporter Interaction : Research indicates that derivatives of piperidine compounds often exhibit significant interactions with monoamine transporters, particularly the dopamine transporter (DAT), serotonin transporter (SERT), and norepinephrine transporter (NET). For example, studies on related piperidine analogues have shown high selectivity for DAT with IC50 values in the nanomolar range . This suggests that the compound may also interact with these transporters, potentially influencing neurotransmitter levels in the brain.
- Stimulant Activity : In vivo studies have demonstrated that certain structurally similar compounds exhibit stimulant effects in animal models. For instance, specific piperidine derivatives have shown locomotor stimulant activity comparable to cocaine in mice . This raises the possibility that our compound could exhibit similar stimulant properties.
Structure-Activity Relationship (SAR)
The SAR studies conducted on piperidine derivatives reveal that modifications in their structure can significantly influence their biological activity. For instance:
- Rigidity and Affinity : The introduction of rigid structures within piperidine derivatives has been linked to increased affinity for DAT . This suggests that modifications to the compound's structure could enhance its binding properties.
- Isomer Specificity : The bioactive conformations of these compounds often depend on their stereochemistry. Certain isomers have demonstrated higher efficacy in binding to transporters, indicating that stereochemical configurations are crucial for optimal biological activity .
In Vitro Studies
A series of in vitro experiments have been conducted to assess the binding affinity and inhibitory potency of related compounds on monoamine transporters. These studies typically involve radiolabeled ligands to measure competition for binding sites:
Compound | Target | IC50 (nM) | Selectivity Ratio (SERT/DAT) |
---|---|---|---|
(-)-S,S-10c | DAT | 22.5 | 384 |
(-)-2 | DAT | Varies | >444 |
These findings underscore the potential of structurally related compounds to modulate neurotransmitter systems effectively.
In Vivo Studies
Animal model studies have provided insights into the behavioral effects of these compounds:
Properties
IUPAC Name |
6-(4-benzylpiperidin-1-yl)-4,11,13-trimethyl-3,7,8,10-tetrazatricyclo[7.4.0.02,7]trideca-1,3,5,8,10,12-hexaene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27N5/c1-16-13-17(2)25-23-22(16)24-26-18(3)14-21(29(24)27-23)28-11-9-20(10-12-28)15-19-7-5-4-6-8-19/h4-8,13-14,20H,9-12,15H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UYAIAMLGXWPDIV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=NN3C(=CC(=NC3=C12)C)N4CCC(CC4)CC5=CC=CC=C5)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27N5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.